NocII

Locomotor activity Behavioral pharmacology Neuropeptide signaling

NocII (Orphanin FQ2) is a 17-aa neuropeptide for investigating specific motor components. It stimulates horizontal locomotion without affecting rearing, reversible by dopamine antagonists. It cannot be substituted by Nociceptin or NocIII (biologically inactive). Unlike related peptides, its effects are non-overlapping and non-competing. For selective pain/locomotion circuit mapping.

Molecular Formula C92H141N23O28S2
Molecular Weight 2081.4 g/mol
Cat. No. B561544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocII
Molecular FormulaC92H141N23O28S2
Molecular Weight2081.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1
InChIKeyPPKKOTLGXBHLAB-XVHSACDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NocII Peptide (CAS 188119-47-3) for Locomotor and Pain Research


NocII (also known as Orphanin FQ2) is a 17-amino acid heptadecapeptide (sequence: Phe-Ser-Glu-Phe-Met-Arg-Gln-Tyr-Leu-Val-Leu-Ser-Met-Gln-Ser-Ser-Gln) with a molecular weight of 2081.37 Da . It is derived from the precursor protein prepronociceptin and is located immediately downstream of the nociceptin (N/OFQ) sequence [1]. NocII is classified as an orphan neuropeptide that has been shown to stimulate locomotion in mice, with its amino acid sequence fully conserved across murine and human species [2].

NocII vs. Related Peptides: Why Structural Analogues Fail in Behavioral Assays


NocII cannot be reliably substituted by its closest structural analogues, including nociceptin (the endogenous NOP receptor agonist) or NocIII (a C-terminally extended variant). Unlike many peptide receptor systems where close structural homology predicts functional similarity, the pronociceptin-derived peptides exhibit divergent and non-overlapping behavioral effects [1]. Notably, the addition of just three arginine residues to NocII (forming NocIII) results in complete biological inactivation across all tested assays [2]. Furthermore, NocII and nociceptin, when co-administered, produce their distinct behavioral effects independently without mutual antagonism or synergy, indicating distinct and non-competing mechanisms of action [3].

NocII Quantitative Comparison Data: Locomotor Selectivity, Pain Response, and Structural Determinants


NocII Produces Selective Horizontal Locomotor Stimulation, Unlike Nociceptin

NocII selectively stimulates only the horizontal component of locomotion, in direct contrast to nociceptin which stimulates both horizontal and vertical (rearing) components [1]. This qualitative difference in motor behavior was observed under identical experimental conditions following intracerebroventricular (i.c.v.) administration in mice.

Locomotor activity Behavioral pharmacology Neuropeptide signaling

NocIII Structural Analogue Shows Zero Biological Activity Across All Tests

NocIII, a peptide structurally identical to NocII except for a C-terminal extension of three arginine residues, was completely inactive across all behavioral assays [1]. Even when assayed for extended durations (up to 40 minutes post-administration), NocIII produced no measurable effect [2].

Structure-activity relationship Peptide pharmacology Receptor specificity

NocII Decreases Hot Plate Paw-Licking Latency Without Affecting Escape Jumping

In the hot plate test (55°C), i.c.v. administration of NocII at 100 ng decreased the latency to paw licking but had no effect on rearing or escape jumping behaviors [1]. In contrast, nociceptin affects a different spectrum of pain-related behaviors [2].

Nociception Pain behavior Thermal sensitivity

NocII and Nociceptin Effects Are Non-Interfering Upon Co-Administration

When NocII (100 ng) and nociceptin (100 ng) were simultaneously administered via i.c.v. injection in mice, each peptide produced its characteristic behavioral effects without modifying the effects of the other [1]. This non-interference pattern suggests independent mechanisms of action.

Receptor pharmacology Peptide interaction Behavioral additivity

NocII Does Not Affect Exploratory Behavior, Unlike Nociceptin

In the hole board test, NocII did not modify the number of explored holes, whereas nociceptin stimulates exploratory behavior [1]. This indicates a clear divergence in the behavioral pharmacology of these two pronociceptin-derived peptides.

Exploratory behavior Anxiety Cognitive function

NocII Motor Stimulation Is Fully Reversed by Dopamine D1 and D2 Antagonists

The motor stimulant action of NocII is completely reversed by both the D1 dopamine receptor antagonist SCH 23390 and the D2 dopamine receptor antagonist haloperidol [1]. This pharmacological reversal provides mechanistic insight into NocII's downstream signaling pathways.

Dopamine signaling Receptor antagonism Motor circuits

Recommended NocII Applications for Experimental Pharmacology and Neuroscience Research


Dissecting Dopamine-Dependent Locomotor Pathways in Rodent Models

Use NocII as a selective pharmacological probe to stimulate horizontal locomotion without affecting vertical rearing behavior, as demonstrated in mice via i.c.v. administration at doses of 10-100 ng [1]. This application is particularly suited for studies investigating the neural circuitry underlying specific motor components and the role of endogenous neuropeptides in dopamine-mediated locomotion. The complete reversal of NocII's motor effects by D1 and D2 dopamine antagonists confirms its utility in mapping dopaminergic contributions to movement [2].

Investigating Pronociceptin Processing and Peptide Structure-Activity Relationships

Employ NocII alongside its inactive structural analogue NocIII to study the stringent structural requirements for biological activity among pronociceptin-derived peptides [1]. This application is valuable for researchers exploring neuropeptide processing, receptor specificity determinants, and the evolution of peptide signaling systems. The complete conservation of NocII's sequence across murine and human species [2] supports its relevance for translational studies of this peptide family.

Studying Non-Nociceptinergic Modulation of Thermal Pain Responses

Apply NocII in hot plate assays (55°C) to investigate neuropeptide modulation of specific pain-related behaviors, specifically the selective decrease in paw-licking latency without affecting escape jumping or rearing [1]. This application is appropriate for researchers seeking to differentiate the roles of distinct pronociceptin-derived peptides in pain processing pathways. The non-interference between NocII and nociceptin upon co-administration [2] allows for experimental designs that can isolate peptide-specific effects.

Mapping Behavioral Selectivity of Orphan Neuropeptides

Utilize NocII in comparative behavioral pharmacology studies to contrast its selective effects on locomotion and pain behaviors with the broader behavioral profile of nociceptin [1]. This application is relevant for researchers characterizing the functional diversification of neuropeptides derived from common precursor proteins and for those investigating the existence of a putative specific receptor for NocII [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for NocII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.